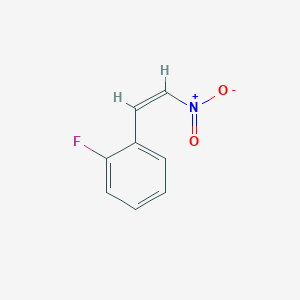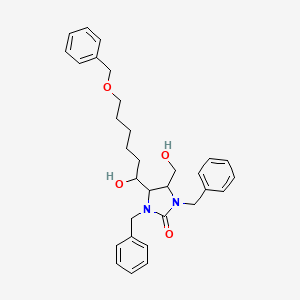
Isopropyl tetrahydrofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl oxolane-2-carboxylate is an organic compound that belongs to the class of oxolane carboxylates It is characterized by the presence of an oxolane ring, which is a five-membered ring containing one oxygen atom and four carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propan-2-yl oxolane-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of oxolane-2-carboxylic acid with propan-2-ol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of propan-2-yl oxolane-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl oxolane-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxolane-2-carboxylic acid and propan-2-one.
Reduction: Reduction reactions can convert the ester group to an alcohol group, yielding propan-2-yl oxolane-2-methanol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base catalyst to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxolane-2-carboxylic acid and propan-2-one.
Reduction: Propan-2-yl oxolane-2-methanol.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propan-2-yl oxolane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of propan-2-yl oxolane-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of its use.
Comparación Con Compuestos Similares
Propan-2-yl oxolane-2-carboxylate can be compared with other similar compounds such as:
Oxolane-2-carboxylic acid: The parent acid of the ester, which has different reactivity and applications.
Propan-2-yl oxolane-2-methanol: A reduced form of the ester with distinct chemical properties.
Other oxolane derivatives: Compounds with similar ring structures but different substituents, which may exhibit unique chemical and biological activities.
The uniqueness of propan-2-yl oxolane-2-carboxylate lies in its specific ester functional group and the potential for diverse chemical modifications, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C8H14O3 |
|---|---|
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
propan-2-yl oxolane-2-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-6(2)11-8(9)7-4-3-5-10-7/h6-7H,3-5H2,1-2H3 |
Clave InChI |
DGZOZONCGXAPDH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1CCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13835391.png)

![(S)-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid](/img/structure/B13835401.png)



